molecular formula C15H12ClNO3 B6281507 4-chloro-3-(3-methylbenzamido)benzoic acid CAS No. 1016507-68-8

4-chloro-3-(3-methylbenzamido)benzoic acid

Cat. No. B6281507
CAS RN: 1016507-68-8
M. Wt: 289.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-3-(3-methylbenzamido)benzoic acid” is a chemical compound with the molecular formula C15H12ClNO3 . It is a derivative of benzoic acid, which is a common component in a variety of products, from food preservatives to plasticizers .


Molecular Structure Analysis

The molecular structure of “4-chloro-3-(3-methylbenzamido)benzoic acid” consists of a benzene ring substituted with a chlorine atom, a methylbenzamido group, and a carboxylic acid group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

As a benzoic acid derivative, “4-chloro-3-(3-methylbenzamido)benzoic acid” can undergo typical reactions of carboxylic acids and aromatic compounds. These might include esterification, decarboxylation, and electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-3-(3-methylbenzamido)benzoic acid” would depend on its specific structure. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the polarity of its functional groups .

Safety and Hazards

Based on the safety data for similar compounds, “4-chloro-3-(3-methylbenzamido)benzoic acid” could potentially cause skin and eye irritation, and may be harmful if swallowed . It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “4-chloro-3-(3-methylbenzamido)benzoic acid” could include exploring its potential uses in pharmaceuticals or materials science, or studying its physical and chemical properties in more detail .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-(3-methylbenzamido)benzoic acid involves the introduction of a 4-chloro group and a 3-(3-methylbenzamido) group onto a benzoic acid molecule.", "Starting Materials": [ "4-chlorobenzoic acid", "3-methylbenzamide", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethanol", "Water" ], "Reaction": [ "Step 1: Nitration of 4-chlorobenzoic acid with a mixture of nitric and sulfuric acid to form 4-chloro-3-nitrobenzoic acid.", "Step 2: Reduction of 4-chloro-3-nitrobenzoic acid with iron and hydrochloric acid to form 4-chloro-3-aminobenzoic acid.", "Step 3: Diazotization of 3-methylbenzamide with sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 4: Coupling of the diazonium salt with 4-chloro-3-aminobenzoic acid in the presence of sodium hydroxide to form 4-chloro-3-(3-methylbenzamido)benzoic acid.", "Step 5: Purification of the product by recrystallization from ethanol and washing with water and sodium bicarbonate solution to remove impurities." ] }

CAS RN

1016507-68-8

Product Name

4-chloro-3-(3-methylbenzamido)benzoic acid

Molecular Formula

C15H12ClNO3

Molecular Weight

289.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.